(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol
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Overview
Description
(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol is a chemical compound with the molecular formula C3H6N4S. It belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . The reaction conditions often include moderate temperatures and the use of solvents such as water or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as flash chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes . Additionally, the thiol group can undergo redox reactions, impacting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: This compound is used in cell viability assays and has a similar tetrazole ring structure.
5-Phenyl-1-acyl-1,2,3,4-tetrazoles: These compounds are synthesized through similar routes and have comparable chemical properties.
Uniqueness
(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol is unique due to its specific substitution pattern on the tetrazole ring and the presence of a thiol group.
Properties
IUPAC Name |
(2-methyltetrazol-5-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTIJOWDPCPZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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